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Compound of Interest

Compound Name: Methyl 2-chloro-3-oxopentanoate

Cat. No.: B055832

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of methyl 2-chloro-3-
oxopentanoate, a halogenated [3-keto ester of interest in organic synthesis and potential
pharmaceutical applications. This document compiles available data on its chemical and
physical properties, synthesis, and spectroscopic characteristics. Due to the limited availability
of experimental structural and detailed spectroscopic data in the public domain, this guide also
outlines general reactivity pathways for a-chloro [3-keto esters, offering insights into the
potential chemical behavior of the title compound. This guide is intended to serve as a
foundational resource for researchers and professionals engaged in work involving this and
related molecules.

Chemical Identity and Physical Properties

Methyl 2-chloro-3-oxopentanoate is a derivative of pentanoic acid characterized by a chlorine
atom at the a-position and a ketone at the [3-position relative to the ester carbonyl group. Its
fundamental properties are summarized in the table below.
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Property Value Source

Molecular Formula C6H9CIO3 [1]

Molecular Weight 164.59 g/mol [1]
methyl 2-chloro-3-

IUPAC Name [1]
oxopentanoate

CAS Number 114192-09-5 [1]
HQKDHMCNAMQTFI-

InChl Key [1]
UHFFFAOYSA-N

SMILES CCC(=0)C(C(=0)0ocC)Cl [1]

Physical Form

Liquid

[2]

Boiling Point

77-79 °C at 13 hPa

Density

1.199 g/mL at 20 °C

Synthesis Protocol

A detailed experimental protocol for the synthesis of methyl 2-chloro-3-oxopentanoate has
been reported. The synthesis involves the chlorination of a 3-keto ester precursor.

Reaction Scheme

Methyl 3-oxopentanoate
I

1. Toluene, 0-5 °C
2. Stir overnight at RT

Methyl 2-chloro-3-oxopentanoate
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Caption: Synthesis of Methyl 2-chloro-3-oxopentanoate.

Experimental Procedure

The synthesis of methyl 2-chloro-3-oxopentanoate is achieved through the chlorination of
methyl 3-oxopentanoate using sulfuryl chloride. The following protocol is based on a reported
procedure[1]:

Materials:

o Methyl 3-oxopentanoate (104 g, 0.8 mol)
e Sulfuryl chloride (108 g, 0.8 mol)

e Toluene (500 ml)

Procedure:

A solution of methyl 3-oxopentanoate in toluene is prepared in a suitable reaction vessel.

The solution is cooled to a temperature between 0 and 5 °C.

Sulfuryl chloride is added dropwise to the cooled solution.

Following the addition, the reaction mixture is stirred at room temperature overnight.

The toluene is removed by evaporation.
Yield:

The reported yield for this procedure is 131.6 g (100% of the theoretical yield) of the title
compound[1].

Structural and Spectroscopic Data

Detailed experimental data on the three-dimensional structure of methyl 2-chloro-3-
oxopentanoate, including bond lengths, bond angles, and dihedral angles, are not readily
available in the public literature. Spectroscopic data is referenced in chemical databases,
though complete datasets are not fully accessible.
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Spectroscopic Data Summary

The following table summarizes the types of spectroscopic data available for methyl 2-chloro-

3-oxopentanoate in public databases.

Spectroscopic Technique Database Reference Notes

13C Nuclear Magnetic Data available but not detailed
SpectraBase )

Resonance (NMR) in search results.

Vapor phase IR spectrum

Infrared (IR) Spectroscopy SpectraBase ) ]
available but not detailed.

Gas Chromatography-Mass NIST Top three peaks reported at

Spectrometry (GC-MS) m/z =57, 29, and 27.

Mass Spectrometry Fragmentation

The most abundant fragment ions observed in the mass spectrum of methyl 2-chloro-3-
oxopentanoate are at m/z values of 57, 29, and 27. A plausible fragmentation pattern is

outlined below:
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Caption: Plausible MS fragmentation of Methyl 2-chloro-3-oxopentanoate.

Reactivity and Potential Signaling Pathways

Direct experimental evidence for the involvement of methyl 2-chloro-3-oxopentanoate in
specific biological signaling pathways is not documented in the available literature. However,
the chemical reactivity of the a-chloro -keto ester functional group suggests a susceptibility to
nucleophilic attack. This reactivity could be a basis for interaction with biological nucleophiles, a
common mechanism for the activity of many bioactive compounds.

General Reactivity with Nucleophiles

The presence of the electron-withdrawing carbonyl and ester groups enhances the
electrophilicity of the a-carbon, making it a target for nucleophilic substitution. A general
workflow for the reaction of an a-chloro (3-keto ester with a nucleophile is depicted below.
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Caption: General nucleophilic substitution at the a-carbon.

This reactivity is a key consideration for its potential biological activity and in designing
synthetic pathways utilizing this compound as an intermediate.

Conclusion

Methyl 2-chloro-3-oxopentanoate is a halogenated keto-ester with well-defined physical
properties and a straightforward synthetic route. While detailed experimental structural and
spectroscopic data are not fully available in the public domain, existing database entries
provide a foundational understanding of its chemical nature. The inherent reactivity of the a-
chloro (3-keto ester moiety suggests its potential as a versatile intermediate in organic synthesis
and as a candidate for further investigation in drug discovery and development, particularly in
contexts where covalent modification of biological targets is a desired mechanism of action.
Further research is warranted to fully elucidate its three-dimensional structure, detailed
spectroscopic profile, and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b055832#methyl-2-chloro-3-oxopentanoate-structural-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.benchchem.com/product/b055832#methyl-2-chloro-3-oxopentanoate-structural-analysis
https://www.benchchem.com/product/b055832#methyl-2-chloro-3-oxopentanoate-structural-analysis
https://www.benchchem.com/product/b055832#methyl-2-chloro-3-oxopentanoate-structural-analysis
https://www.benchchem.com/product/b055832#methyl-2-chloro-3-oxopentanoate-structural-analysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b055832?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

